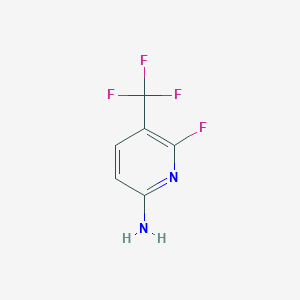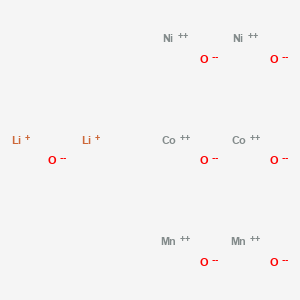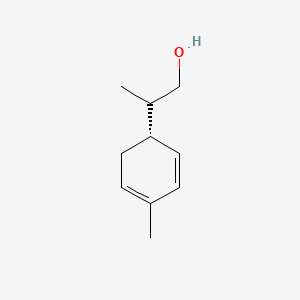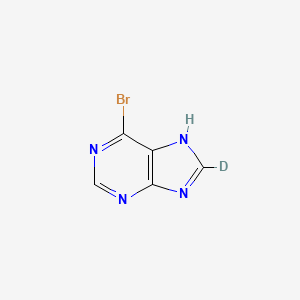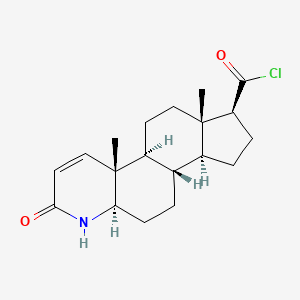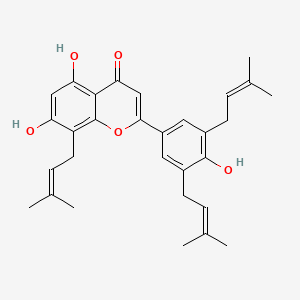![molecular formula C10H14N2 B13431636 2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13431636.png)
2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C10H14N2. It is a derivative of pyrrolo[2,3-b]pyridine, characterized by the presence of three methyl groups at positions 2 and 3 of the pyrrolo ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under basic conditions. The reaction is carried out in methanol at 50°C for about 5 hours, yielding intermediate compounds. These intermediates are then subjected to reduction reactions using triethylsilane and trifluoroacetic acid in acetonitrile under reflux conditions to produce the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
化学反应分析
Types of Reactions
2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced pyrrolo[2,3-b]pyridine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
作用机制
The mechanism of action of 2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine, particularly in its role as an FGFR inhibitor, involves binding to the ATP-binding site of the receptor. This binding prevents the phosphorylation of tyrosine residues, thereby inhibiting downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the three methyl groups present in 2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine.
7-azaindole: Another pyrrolo[2,3-b]pyridine derivative with different substitution patterns.
1,3,5-trimethyluracil: A pyrimidine derivative with similar methyl substitutions but different ring structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound in medicinal chemistry research .
属性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC 名称 |
2,3,3-trimethyl-1,2-dihydropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H14N2/c1-7-10(2,3)8-5-4-6-11-9(8)12-7/h4-7H,1-3H3,(H,11,12) |
InChI 键 |
KGYMKSCRQAHAJZ-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C2=C(N1)N=CC=C2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



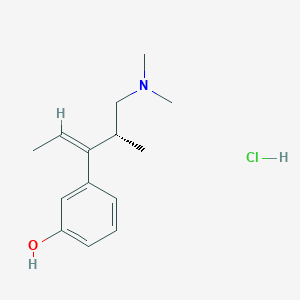
![(3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrochloride](/img/structure/B13431571.png)
![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)
![2-[(E)-[3-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B13431589.png)
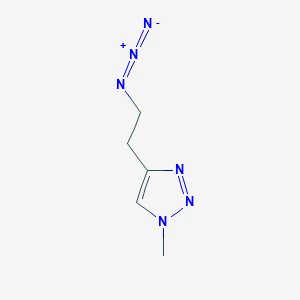
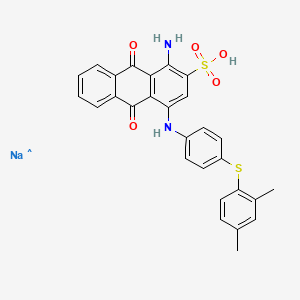
![1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine](/img/structure/B13431600.png)
